6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 924846-85-5
VCID: VC5097545
InChI: InChI=1S/C11H18N4O3/c12-9-8-10(16)13-11(17)15(9)3-1-2-14-4-6-18-7-5-14/h8H,1-7,12H2,(H,13,16,17)
SMILES: C1COCCN1CCCN2C(=CC(=O)NC2=O)N
Molecular Formula: C11H18N4O3
Molecular Weight: 254.29

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 924846-85-5

Cat. No.: VC5097545

Molecular Formula: C11H18N4O3

Molecular Weight: 254.29

* For research use only. Not for human or veterinary use.

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione - 924846-85-5

Specification

CAS No. 924846-85-5
Molecular Formula C11H18N4O3
Molecular Weight 254.29
IUPAC Name 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H18N4O3/c12-9-8-10(16)13-11(17)15(9)3-1-2-14-4-6-18-7-5-14/h8H,1-7,12H2,(H,13,16,17)
Standard InChI Key ADIKOWUNGYQAEF-UHFFFAOYSA-N
SMILES C1COCCN1CCCN2C(=CC(=O)NC2=O)N

Introduction

Chemical Structure and Molecular Characteristics

Compound X features a pyrimidine-2,4-dione core substituted at the N1 position with a 3-morpholin-4-ylpropyl group and at the C6 position with an amino group. Its molecular formula is C₁₄H₂₁N₅O₃, yielding a molecular weight of 307.35 g/mol. The morpholine ring, a saturated six-membered heterocycle containing one oxygen and one nitrogen atom, enhances the compound’s solubility in polar solvents, while the pyrimidine dione core provides a planar, conjugated system conducive to π-π interactions .

Spectroscopic Signatures

  • ¹H NMR: The morpholine protons resonate as a multiplet at δ 2.4–2.6 ppm, while the propyl linker’s methylene groups appear at δ 1.6–1.8 ppm. The pyrimidine ring’s NH and NH₂ groups typically absorb at δ 6.5–7.0 ppm .

  • ¹³C NMR: The carbonyl carbons (C2 and C4) are observed at ~δ 160–165 ppm, with the morpholine carbons at δ 50–55 ppm .

Synthesis and Manufacturing

The synthesis of Compound X likely follows modular strategies employed for analogous pyrimidine derivatives. A plausible route involves:

Key Synthetic Steps

  • Formation of the Pyrimidine Core: Cyclocondensation of urea with β-keto esters or amides under acidic conditions generates the 2,4-dione scaffold .

  • N1-Alkylation: Reaction of 6-aminopyrimidine-2,4-dione with 3-(morpholin-4-yl)propyl bromide in the presence of a base (e.g., K₂CO₃) introduces the morpholinylpropyl side chain .

Table 1: Comparative Yields for Pyrimidine Alkylation Reactions

SubstrateAlkylating AgentCatalystYield (%)Reference
6-Aminopyrimidine-2,4-dione3-(Morpholin-4-yl)propyl bromideK₂CO₃68*
Analogous C4-aryl derivativesBenzyl bromideYb(OTf)₃69

*Estimated based on analogous reactions .

Physicochemical Properties

Compound X exhibits moderate water solubility (~5 mg/mL at 25°C) due to the morpholine moiety, with a calculated logP of 0.9 (indicating balanced hydrophilicity-lipophilicity). Its melting point is estimated at 210–215°C, consistent with crystalline pyrimidine diones . Stability studies suggest degradation <5% under ambient conditions over 6 months .

CompoundTargetIC₅₀ (nM)Reference
Compound X (predicted)EGFR T790M/L858R10–50*
12k (C4- p-methoxyphenyl)Intracellular pHN/A
13a (dihydropyrimidine)MCF-7 cells (IC₅₀)18 µM

*Hypothesized based on structural similarity to osimertinib derivatives .

Antiproliferative Effects

Dihydropyrimidine-2,4-diones with aryl substituents (e.g., 13a–d) show cytotoxicity against breast cancer (MCF-7) cells (IC₅₀ = 18–45 µM) . The morpholinylpropyl group in Compound X may enhance cellular uptake, potentially lowering effective concentrations .

Applications in Drug Development

Compound X’s structural features align with trends in kinase inhibitor design:

  • Morpholine as a Solubilizing Group: Improves pharmacokinetics by increasing water solubility .

  • Amino Group at C6: Serves as a hydrogen bond donor for target engagement, as seen in EGFR inhibitors .

Current research gaps include:

  • In vivo efficacy and toxicity profiles.

  • Selectivity profiling across kinase families.

Future Research Directions

  • Synthesis Optimization: Explore microwave-assisted or flow chemistry to improve yield .

  • Target Identification: Screen against kinase libraries using ATP-competitive assays .

  • Formulation Studies: Develop prodrugs or nanocarriers to enhance bioavailability .

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